molecular formula C12H12BNO4 B1309634 4-(Furfurylaminocarbonyl)phenylboronic acid CAS No. 850568-18-2

4-(Furfurylaminocarbonyl)phenylboronic acid

Cat. No.: B1309634
CAS No.: 850568-18-2
M. Wt: 245.04 g/mol
InChI Key: KXSMENBYQORPAK-UHFFFAOYSA-N
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Description

4-(Furfurylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C12H12BNO4. It is a boronic acid derivative that features a phenyl ring substituted with a furfurylaminocarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Furfurylaminocarbonyl)phenylboronic acid involves the reaction of 4-nitrobenzaldehyde with 2-oxofuran, followed by reduction to form the corresponding nitro compound. This intermediate is then reacted with boronic acid to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Furfurylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfurylaminocarbonyl-substituted phenylboronic acid derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

4-(Furfurylaminocarbonyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furfurylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through transmetalation with palladium complexes. This process is crucial for the synthesis of various organic compounds .

Comparison with Similar Compounds

Comparison: 4-(Furfurylaminocarbonyl)phenylboronic acid is unique due to its furfurylaminocarbonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable in specialized applications .

Properties

IUPAC Name

[4-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSMENBYQORPAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407228
Record name 4-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-18-2
Record name B-[4-[[(2-Furanylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Furfurylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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